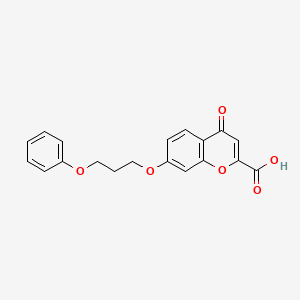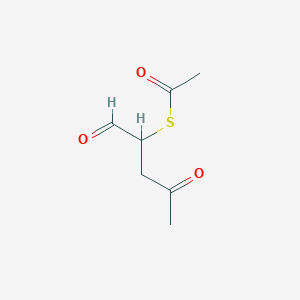
S-(1,4-Dioxopentan-2-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,4-Dioxopentan-2-yl) ethanethioate: is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes a dioxopentan group and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxopentan-2-yl) ethanethioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxopentane with ethanethioic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: S-(1,4-Dioxopentan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted ethanethioate derivatives.
Scientific Research Applications
Chemistry: S-(1,4-Dioxopentan-2-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to study enzyme mechanisms or as a precursor for biologically active compounds .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which S-(1,4-Dioxopentan-2-yl) ethanethioate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .
Comparison with Similar Compounds
- S-(1,4-Dioxopentan-3-yl) ethanethioate
- S-(1,4-Dioxopentan-4-yl) ethanethioate
Comparison: Compared to its analogs, S-(1,4-Dioxopentan-2-yl) ethanethioate is unique due to the position of the dioxopentan group. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound makes it particularly suitable for certain synthetic applications and biological studies .
Properties
CAS No. |
56722-55-5 |
|---|---|
Molecular Formula |
C7H10O3S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
S-(1,4-dioxopentan-2-yl) ethanethioate |
InChI |
InChI=1S/C7H10O3S/c1-5(9)3-7(4-8)11-6(2)10/h4,7H,3H2,1-2H3 |
InChI Key |
UEQLJYSOGVPAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C=O)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


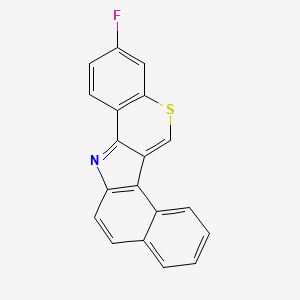
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
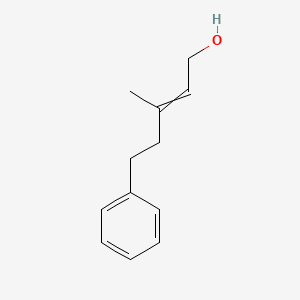
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
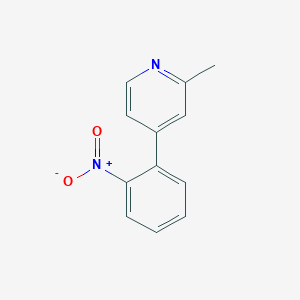
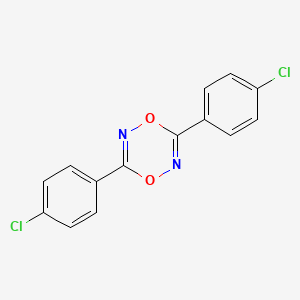
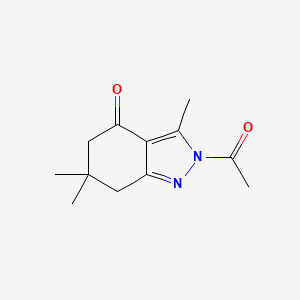
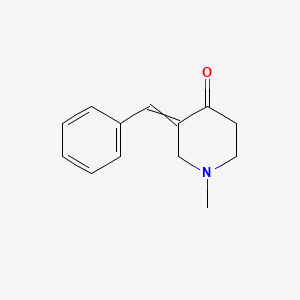
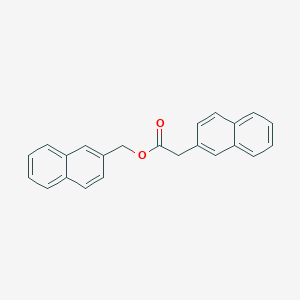
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
